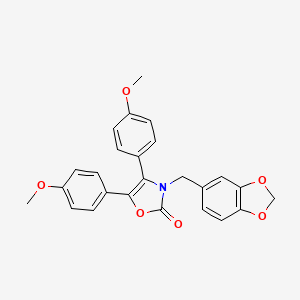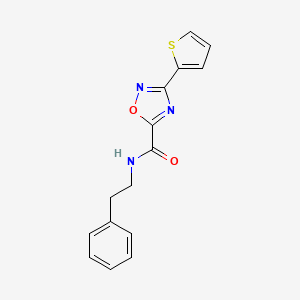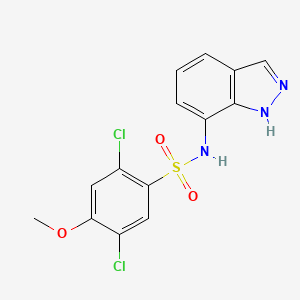
3-(1,3-benzodioxol-5-ylmethyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2(3H)-one
Overview
Description
3-(1,3-benzodioxol-5-ylmethyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2(3H)-one is a synthetic compound that has gained significant attention in the field of scientific research. It is commonly referred to as BmPm, and its chemical structure consists of two methoxyphenyl rings attached to an oxazole ring through a benzodioxole linker. BmPm has been extensively studied for its potential use in pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of BmPm is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. BmPm has been shown to selectively inhibit COX-2, which is the main enzyme responsible for inflammation, while sparing COX-1, which is important for maintaining the integrity of the gastrointestinal tract.
Biochemical and Physiological Effects:
BmPm has been shown to have potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to have anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells. Additionally, BmPm has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of BmPm is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of various inflammatory diseases. Additionally, BmPm has been shown to have anti-cancer properties, making it a potential candidate for cancer treatment. However, one of the limitations of BmPm is its complex synthesis method, which may make it difficult to produce on a large scale.
Future Directions
There are several future directions for the research on BmPm. One potential direction is to further investigate its anti-inflammatory and analgesic effects in human clinical trials. Another potential direction is to investigate its anti-cancer properties in various cancer models. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for BmPm.
Scientific Research Applications
BmPm has been extensively studied for its potential use in pharmaceuticals due to its unique chemical properties. It has been shown to have potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Additionally, BmPm has been shown to have anti-cancer properties, making it a potential candidate for cancer treatment.
properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO6/c1-28-19-8-4-17(5-9-19)23-24(18-6-10-20(29-2)11-7-18)32-25(27)26(23)14-16-3-12-21-22(13-16)31-15-30-21/h3-13H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQXPZQGCOMNCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC(=O)N2CC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzodioxol-5-ylmethyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]dicyclopropanecarboxamide](/img/structure/B3747063.png)
![3-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B3747070.png)
![ethyl (3,5-dimethyl-4-{[(4-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)acetate](/img/structure/B3747085.png)
![ethyl (4-{[(2,4-difluorophenoxy)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B3747093.png)
![ethyl (4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B3747106.png)
![ethyl (4-{[(4-iodophenoxy)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B3747113.png)
![2-[(4-methylpyridin-2-yl)amino]-2-thioxoacetamide](/img/structure/B3747114.png)
![4-{5-[(4-iodophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B3747119.png)
![4-(4-{[(3-methyl-4-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B3747120.png)

![N,N-dimethyl-6-oxo-6H-pyrido[1,2-a]quinazoline-8-sulfonamide](/img/structure/B3747142.png)
![3-chloro-N-({[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}carbonyl)benzamide](/img/structure/B3747149.png)
